Cas no 1019567-31-7 (3-fluoro-N-(pentan-2-yl)aniline)

3-Fluoro-N-(pentan-2-yl)aniline is a fluorinated aromatic amine derivative characterized by its unique structural features, including a fluorine substituent at the meta position of the aniline ring and a secondary pentyl group attached to the nitrogen. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for more complex molecules. The fluorine atom enhances electronic properties, influencing reactivity and binding interactions, while the branched alkyl chain may improve solubility and lipophilicity. Its well-defined structure allows for precise modifications, making it a valuable intermediate in medicinal chemistry and material science applications.
3-fluoro-N-(pentan-2-yl)aniline structure
1019567-31-7 structure
Product Name:3-fluoro-N-(pentan-2-yl)aniline
CAS No:1019567-31-7
MF:C11H16FN
MW:181.249846458435
CID:5156328
PubChem ID:43194278
Update Time:2026-03-04

3-fluoro-N-(pentan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-fluoro-N-(1-methylbutyl)-
    • 3-fluoro-N-(pentan-2-yl)aniline
    • Inchi: 1S/C11H16FN/c1-3-5-9(2)13-11-7-4-6-10(12)8-11/h4,6-9,13H,3,5H2,1-2H3
    • InChI Key: FWCQUHBCSWWWBA-UHFFFAOYSA-N
    • SMILES: C1(NC(C)CCC)=CC=CC(F)=C1

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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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3-fluoro-N-(pentan-2-yl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:1019567-31-7)3-fluoro-N-(pentan-2-yl)aniline
Order Number:A990647
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:52
Price ($):256.0/742.0
Email:sales@amadischem.com

Additional information on 3-fluoro-N-(pentan-2-yl)aniline

3-Fluoro-N-(Pentan-2-yl)Aniline: A Comprehensive Overview

3-Fluoro-N-(pentan-2-yl)aniline (CAS No. 1019567-31-7) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its unique structure featuring a fluoro group at the meta position of the aniline ring and a pentan-2-yl substituent on the nitrogen atom, exhibits a range of interesting properties that make it valuable for various applications. In this article, we delve into the synthesis, properties, applications, and recent advancements related to 3-fluoro-N-(pentan-2-yl)aniline, providing a comprehensive understanding of its significance in modern chemistry.

The synthesis of 3-fluoro-N-(pentan-2-yl)aniline typically involves multi-step reactions that combine fluorination and alkylation processes. Recent studies have explored optimized synthetic pathways to enhance yield and purity. For instance, researchers have employed microwave-assisted synthesis techniques to streamline the reaction process, reducing reaction time while maintaining high product quality. Such advancements highlight the compound's potential for large-scale production in industries such as pharmaceuticals and agrochemicals.

One of the key features of 3-fluoro-N-(pentan-2-yl)aniline is its electronic structure, which influences its reactivity in various chemical transformations. The fluoro group at the meta position introduces electron-withdrawing effects, enhancing the compound's electrophilic aromatic substitution reactivity. This property has been exploited in the development of novel materials, including advanced polymers and sensors. Recent research has demonstrated its application in creating conductive polymers with tailored electronic properties, making it a promising candidate for next-generation electronic devices.

In the pharmaceutical sector, 3-fluoro-N-(pentan-2-yl)aniline has shown potential as a lead compound for drug discovery. Its ability to modulate biological pathways through interactions with specific receptors has been extensively studied. For example, studies have highlighted its role in inhibiting certain enzymes associated with neurodegenerative diseases, offering new avenues for therapeutic intervention. Additionally, its structural flexibility allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.

The environmental impact of 3-fluoro-N-(pentan-2-yl)aniline is another area of active research. Assessments of its biodegradability and toxicity have been conducted to ensure its safe use in industrial and commercial applications. Recent findings suggest that under controlled conditions, the compound exhibits low toxicity to aquatic organisms, aligning with global standards for eco-friendly chemical usage.

From a materials science perspective, 3-fluoro-N-(pentan-2-yl)aniline has been integrated into composite materials to enhance mechanical and thermal properties. Its ability to form stable cross-links with other polymer systems has led to innovations in high-performance adhesives and coatings. These advancements underscore its versatility across multiple disciplines.

In conclusion, 3-fluoro-N-(pentan-2-yl)aniline (CAS No. 1019567-31-7) stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with advancements in synthesis and application techniques, positions it as a key compound in diverse fields ranging from pharmaceuticals to materials science. As research continues to uncover new potentials for this compound, its role in driving innovation is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1019567-31-7)3-fluoro-N-(pentan-2-yl)aniline
A990647
Purity:99%/99%
Quantity:1g/5g
Price ($):256.0/742.0
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